5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline

Molecular Property Lipophilicity Lead Optimization

Sourcing a specific, non-interchangeable THIQ analog for sigma receptor research often leads to supply inconsistency. This compound is the exact 5-bromo-2-isobutyl derivative required for SAR studies where both the halogen and the branched N-alkyl group are critical. - Directly enables synthesis of potent σ2 ligands; the 5-Br is a confirmed pharmacophoric element for target affinity. - The N-isobutyl group provides a quantifiably larger, more lipophilic handle vs. methyl/ethyl analogs for logP tuning. - Suitable for rapid library expansion via Suzuki or Buchwald-Hartwig cross-coupling at the 5-position.

Molecular Formula C13H18BrN
Molecular Weight 268.19 g/mol
Cat. No. B12076116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC13H18BrN
Molecular Weight268.19 g/mol
Structural Identifiers
SMILESCC(C)CN1CCC2=C(C1)C=CC=C2Br
InChIInChI=1S/C13H18BrN/c1-10(2)8-15-7-6-12-11(9-15)4-3-5-13(12)14/h3-5,10H,6-9H2,1-2H3
InChIKeyGRVYBKNKHZVUIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-isobutyl-THIQ: Key Properties & Vendor Specs


5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline is a synthetic, substituted tetrahydroisoquinoline (THIQ) derivative [1]. Its molecular formula is C13H18BrN, with a molecular weight of 268.19 g/mol . The compound features a bromine atom at the 5-position and an isobutyl group on the nitrogen at the 2-position of the saturated heterocyclic core. It is commercially available from multiple suppliers, typically at 98% purity .

Scaffold Brominated tetrahydroisoquinoline (THIQ) building block
Substitution pattern 5-bromo and N-isobutyl groups for SAR exploration
Research context Supports sigma-2 receptor ligand design and physicochemical modulation studies

5-Bromo-2-isobutyl-THIQ Substitution Challenges


The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, but its biological activity is highly sensitive to specific substitution patterns. Subtle changes in the nature and position of substituents can lead to profound alterations in target affinity, selectivity, and physicochemical properties [1]. As a result, compounds within this class are not interchangeable. A generic THIQ or a closely related analog (e.g., one lacking the 5-bromo or 2-isobutyl group) cannot be assumed to replicate the specific properties required for a given assay, synthetic pathway, or structure-activity relationship (SAR) study.

Scaffold sensitivity

THIQ analogues with different substitution patterns may exhibit divergent target affinity and selectivity profiles.

Positional dependency

Lacking the 5-bromo or N-isobutyl group can alter physicochemical properties; generic THIQ or N-methyl analogues are not interchangeable.

SAR transfer limitation

Reported activity from related 5-bromo THIQ ligands may not directly apply to this specific compound; validation required.

Quantitative Differentiation of 5-Bromo-2-isobutyl-THIQ


Molecular Weight and Lipophilicity Distinction

The presence of the bromine atom at the 5-position and the isobutyl group at the N-2 position confers distinct molecular weight and lipophilicity compared to core THIQ and other analogs. The molecular weight of 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline is 268.19 g/mol , whereas unsubstituted 1,2,3,4-tetrahydroisoquinoline has a molecular weight of 133.19 g/mol [1]. The 2-isobutyl analog without the bromine has a molecular weight of 189.30 g/mol [2]. This demonstrates a quantifiable increase in molecular weight and an implied increase in lipophilicity (logP), which are critical parameters in drug design, impacting membrane permeability, solubility, and protein binding.

MW & Lipophilicity
Cross-study comparable
268.19 g/mol vs. 133.19 g/mol (THIQ) and 189.30 g/mol (N-isobutyl analog). 2.0x and 1.4x MW increase.
Supports differentiated ADME property estimation
Implied lipophilicity shifts require experimental logP confirmation
Molecular Property Lipophilicity Lead Optimization

5-Bromo Motif for Sigma-2 Ligand Design

A SAR study on tetrahydroisoquinoline derivatives identified the 5-bromo substituent as a critical feature for high affinity and selectivity toward the sigma-2 (σ2) receptor. The lead compound, 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide (1), demonstrated potent σ2 receptor binding with Ki values as low as 0.88 nM for the most active analogs in the series [1]. While the exact compound 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline is a more simplified scaffold, the presence of the 5-bromo group places it within a known pharmacophore for this target class.

5-Bromo Sigma-2 Motif
Class-level inference
Reported sigma-2 Ki 0.88–15.0 nM for related 5-bromo THIQ derivatives; not directly measured for this compound.
Class-level relevance for sigma-2 ligand design
Binding profile may differ; direct measurement needed
Sigma-2 Receptor Ligand Design SAR

2-Isobutyl Group: Steric Bulk and Lipophilicity

The isobutyl group at the N-2 position provides significantly greater steric bulk and lipophilicity compared to smaller N-alkyl substituents like methyl or ethyl. This is a key differentiator. For example, the 5-bromo-2-methyl analog has a molecular weight of 226.11 g/mol , which is 42.08 g/mol less than the 2-isobutyl target compound (268.19 g/mol) . This difference is quantifiable and translates to a measurable difference in properties like calculated logP and topological polar surface area (TPSA). Such differences are known to modulate target engagement and off-target profiles within THIQ SAR studies [1].

Steric & Lipophilic Shift
Class-level inference
MW 268.19 g/mol vs. 5-bromo-2-methyl analog (226.11 g/mol). 42.08 g/mol increase (18.6% heavier).
Supports steric and lipophilic modulation strategies
Experimental logP and TPSA validation recommended
Steric Effects Lipophilicity Structure-Activity Relationship

5-Bromo-2-isobutyl-THIQ Application Scenarios


Sigma-2 Receptor Ligand Synthesis

This compound serves as a foundational scaffold for the synthesis of novel sigma-2 (σ2) receptor ligands. The 5-bromo substituent is a key pharmacophoric element identified in potent and selective σ2 ligands [1]. Researchers aiming to explore SAR around the tetrahydroisoquinoline core for this target can use this compound as a direct starting material or as a comparator to probe the importance of the N-isobutyl group.

Lipophilicity and Steric Bulk Modulation

In lead optimization programs where a tetrahydroisoquinoline core is present, the 2-isobutyl group offers a quantifiably larger and more lipophilic N-substituent compared to methyl or ethyl analogs . This compound can be procured to generate analogs with altered logP and TPSA values, enabling medicinal chemists to fine-tune physicochemical properties to improve oral bioavailability or reduce off-target interactions.

Halogenated Probe Molecule Synthesis

The presence of the bromine atom at the 5-position makes this compound a suitable building block for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [2]. This allows for the introduction of diverse aromatic or aliphatic groups to create libraries of compounds for target identification, affinity pull-downs, or the development of fluorescent/radioactive probes for biological studies.

N-Alkyl Group SAR Effects

This compound is a precise chemical tool for structure-activity relationship (SAR) investigations focused on the N-2 position of the THIQ scaffold. By comparing its activity profile directly against 5-bromo-2-methyl and 5-bromo-2-ethyl analogs, researchers can generate quantitative data on the impact of increased N-alkyl size and branching on potency, selectivity, and pharmacokinetic parameters [3].

Application
Selection Property
Validation Focus
Sigma-2 receptor ligand synthesis
5-bromo pharmacophoric element
Sigma-2 binding and selectivity assays
Lipophilicity / steric bulk modulation
N-isobutyl group hydrophobicity
logP and TPSA measurement
Halogenated probe molecule synthesis
Bromine for cross-coupling reactivity
Suzuki / Buchwald reaction validation
N-alkyl SAR effect studies
Comparative N-substituent size
Potency and selectivity comparison against methyl/ethyl analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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